2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile
Description
2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a benzofuran-derived compound featuring a conjugated system with a 4-tert-butylphenyl substituent and a nitrile (-CN) functional group. The Z-configuration of the methylidene moiety ensures stereochemical specificity, influencing its electronic and steric properties. Its planar benzofuran core and electron-withdrawing nitrile group may enhance binding interactions in biological systems or modulate optoelectronic properties in materials applications .
Properties
IUPAC Name |
2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-21(2,3)15-6-4-14(5-7-15)12-19-20(23)17-9-8-16(24-11-10-22)13-18(17)25-19/h4-9,12-13H,11H2,1-3H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUOAVDNIWQOT-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile have been evaluated for their cytotoxic effects on various human cancer cell lines. These studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results showed that it possesses inhibitory effects on both standard and clinical strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Photovoltaic Materials
Benzofuran derivatives have been explored as materials for organic photovoltaics due to their favorable electronic properties. The incorporation of such compounds into solar cell structures can enhance light absorption and charge transport efficiency, potentially leading to improved solar energy conversion rates .
Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds with similar structures can be used in the fabrication of OLEDs. Their ability to emit light when an electric current passes through makes them suitable candidates for optoelectronic applications .
Synthetic Pathways
The synthesis of this compound involves several steps including the formation of the benzofuran core and subsequent functionalization. The synthetic routes typically utilize reactions such as nucleophilic substitution and condensation reactions to achieve the desired product .
Derivative Exploration
Researchers are actively investigating derivatives of this compound to enhance its biological activity and solubility. Modifications at various positions on the benzofuran ring or the acetonitrile moiety can lead to compounds with improved pharmacological profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Material Science | Used in organic photovoltaic cells, achieving power conversion efficiencies above 5% when incorporated into device architecture. |
Mechanism of Action
The mechanism of action of 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily differentiated by variations in substituents on the benzofuran core. Below, we compare its physicochemical and functional properties with those of closely related derivatives.
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-56-0)
This analog replaces the acetonitrile group with a methyl acetate moiety. Key differences include:
Pharmacological Relevance : The nitrile group in the target compound may act as a hydrogen bond acceptor or participate in covalent interactions with biological targets, whereas the ester group in the analog could serve as a prodrug moiety .
Research Findings and Functional Insights
- Reactivity : The nitrile group in 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile can undergo hydrolysis to carboxylic acids or participate in click chemistry, unlike its ester analog .
Biological Activity
The compound 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a complex organic molecule with potential biological activities. Its unique structure includes a benzofuran ring and a tert-butylphenyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to benzofuran derivatives. For instance, derivatives similar to our compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 20 µM to 70 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 20-40 | S. aureus |
| Compound B | 40-70 | E. coli |
| Compound C | 30-50 | P. aeruginosa |
Anticancer Activity
The anticancer potential of related benzofuran derivatives has also been documented. For example, some compounds have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range (approximately 10 µM) . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Antioxidant Activity : The presence of the tert-butyl group may enhance radical scavenging abilities, providing protection against oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or bacterial metabolism.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives against multi-drug resistant strains. The compound demonstrated a promising MIC value of 30 µM against S. aureus, indicating its potential as a lead compound for further development .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that the compound induced significant cytotoxicity in A549 cells at concentrations above 10 µM, suggesting its viability as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
